Cas no 54-16-0 (2-(5-hydroxy-1H-indol-3-yl)acetic acid)

2-(5-hydroxy-1H-indol-3-yl)acetic acid structure
54-16-0 structure
Produktname:2-(5-hydroxy-1H-indol-3-yl)acetic acid
CAS-Nr.:54-16-0
MF:C72H40
MW:905.0880
MDL:MFCD00005639
CID:368113
PubChem ID:87570770

2-(5-hydroxy-1H-indol-3-yl)acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(5-Hydroxy-1H-indol-3-yl)acetic acid
    • 5-Hydroxyindole-3-Aceticacid
    • 5-HIAA
    • 1H-Indole-3-aceticacid, 5-hydroxy-
    • HYDROXYINDOLYL-3-ACETIC ACID, 5-(RG)
    • 5-Hydroxyindolacetic Acid
    • 5-Oxyindoleacetic acid
    • NSC 90432
    • 5-Hydroxy-1H-indole-3-acetic acid
    • Heptadecacyclo[54.16.0.02,19.04,17.05,10.011,16.020,37.022,35.023,28.029,34.038,55.040,53.041,46.047
    • 5-Hydroxyindole-3-acetic acid
    • Heptadecacyclo[54.16.0.02,19.04,17.05,14.08,13.020,37.022,35.023,32.026,31.038,55.040,53.041,50.044,
    • 5-Hydroxyindol-3-ylacetate
    • 5HIAA
    • NS00014754
    • 5-hydroxyindole acetate
    • H 8876
    • SMR000326665
    • 5-hydroxy-indole-3-acetic acid
    • 5-Oxyindoleacetate
    • FT-0679205
    • 5-Hydroxy-1H-indole-3-acetate
    • 5-Hydroxyindole-3-acetic acid, >=98% (HPLC), crystalline
    • bmse000364
    • NCIOpen2_001406
    • YHC763JY1P
    • PD015273
    • HMS3261P14
    • 5-hydroxy-indol-3-yl-acetic acid
    • H-6200
    • 5-Hydroxyindol-3-ylacetic acid
    • 5-Hydroxyindoleacetic acid
    • NCGC00015522-03
    • DS-15683
    • CCRIS 4423
    • (5-hydroxy-1H-indol-3-yl)-acetic acid
    • Tox21_500636
    • 5-hydroxyl indole-3-acetic acid
    • (5-hydroxyindol-3-yl)acetic acid
    • 1H-Indole-3-acetic acid, 5-hydroxy-
    • BDBM50458878
    • MLS000859593
    • NCGC00094003-01
    • NCGC00015522-08
    • EN300-7407243
    • INDOLEACETIC ACID, 5-HYDROXY-
    • SR-01000075583
    • CS-W008253
    • CBMicro_013565
    • 5-HydroxyindolessigsA currencyure
    • CHEBI:27823
    • HY-W008253
    • CHEMBL395915
    • NCGC00094003-02
    • 5-hydroxy-indole acetate
    • Lopac-H-8876
    • Indole-3-acetic acid, 5-hydroxy-, 1H-
    • Oprea1_139007
    • (5-Hydroxy-1H-indol-3-yl)acetic acid
    • 5-hydroxyindole-3-acetic-2,2-d2 acid
    • J-006135
    • 2-(5-hydroxyindol-3-yl)acetic acid
    • 2-(5-hydroxy-1H-indol-3-yl)acetic acid;5-HIAA
    • 1H-Indole-3-aceticacid,5-hydroxy-
    • GTPL11900
    • Hydroxyindoleacetate
    • 5-Hydroxyindolylacetic acid
    • HID
    • NCGC00015522-04
    • UNII-YHC763JY1P
    • SCHEMBL138121
    • 5-Hydroxyindol-3-acetic acid
    • C05635
    • 1H-Indoleacetic acid, hydroxy-
    • 5-HO-IAA
    • 74C13742-18FA-4D80-8B54-1B85D9463949
    • AKOS003382389
    • EU-0100636
    • 5-Hydroxy-3-indoleacetic acid
    • 1321-73-9
    • BRN 0168797
    • Lopac0_000636
    • 5-hydroxy-Indole-3-acetate
    • SR-01000075583-1
    • MFCD00005639
    • 5-22-05-00203 (Beilstein Handbook Reference)
    • BB 0260171
    • NSC-90432
    • HMS2230M10
    • Hydroxyindoleacetic acid
    • (1-AMINO-1-METHYLPROPYL)PHOSPHONICACIDHYDRATE
    • 5-Hydroxyindolyacetic Acid,(S)
    • 5-Hydroxyindoleacetate
    • HMS3372G16
    • (5-Hydroxy-1H-indol-3-yl)aceticacid
    • 5-Hydroxy-IAA
    • (5-Hydroxy-1H-indol-3-yl)acetic acid #
    • LP00636
    • 5-Hydroxyheteroauxin
    • 5-Hydroxyindole-3-acetate
    • Indole-3-acetic acid, 5-hydroxy-
    • 5-hydroxyindole acetic acid
    • H0355
    • FD13061
    • NCGC00261321-01
    • NSC90432
    • NCGC00015522-02
    • DTXSID50861582
    • NCGC00015522-01
    • Q238532
    • SDCCGSBI-0013441.P003
    • EINECS 200-195-4
    • FT-0620472
    • 54-16-0
    • 5-hydroxyindolylaceticacid
    • SY012014
    • 5-Hydroxy-3-indolylacetate
    • CCG-221940
    • MLSMR
    • NCGC00015522-07
    • BBL012272
    • STK501256
    • DB-007055
    • ALBB-006262
    • 2-(5-hydroxy-1H-indol-3-yl)acetic acid
    • MDL: MFCD00005639
    • Inchi: 1S/C72H40/c1-9-25-49-41(17-1)42-18-2-10-26-50(42)58-34-66-65(33-57(49)58)67-35-59-51-27-11-3-19-43(51)44-20-5-13-29-53(44)61(59)37-69(67)71-39-63-55-31-15-7-23-47(55)48-24-8-16-32-56(48)64(63)40-72(71)70-38-62-54-30-14-6-22-46(54)45-21-4-12-28-52(45)60(62)36-68(66)70/h1-40H/b67-65-,68-66-,71-69-,72-70-
    • InChI-Schlüssel: JNXCGJQUBVERSU-KPDNVXIUSA-N
    • Lächelt: C12C([H])=C3C4=C([H])C([H])=C([H])C([H])=C4C4=C([H])C([H])=C([H])C([H])=C4C3=C([H])C=1C1C([H])=C3C4=C([H])C([H])=C([H])C([H])=C4C4=C([H])C([H])=C([H])C([H])=C4C3=C([H])C=1C1C([H])=C3C4=C([H])C([H])=C([H])C([H])=C4C4=C([H])C([H])=C([H])C([H])=C4C3=C([H])C=1C1C([H])=C3C4=C([H])C([H])=C([H])C([H])=C4C4=C([H])C([H])=C([H])C([H])=C4C3=C([H])C2=1

Berechnete Eigenschaften

  • Genaue Masse: 191.05800
  • Monoisotopenmasse: 191.058
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 72
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1520
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 9
  • XLogP3: nichts
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • Farbe/Form: Hellgelbe Kristalle. Licht- und luftempfindlich.
  • Dichte: 1.496±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 161-164 °C (dec.) (lit.)
  • Siedepunkt: 497.1℃ at 760 mmHg
  • Flammpunkt: 254.4℃
  • Brechungsindex: 1.5310 (estimate)
  • Löslichkeit: Leicht löslich (11 g/l) (25°C),
  • PSA: 73.32000
  • LogP: 1.50060
  • Sensibilität: Light Sensitive
  • Löslichkeit: Löslich in Wasser, Ethanol und Ethylacetat, leicht löslich im Diethylether.

2-(5-hydroxy-1H-indol-3-yl)acetic acid Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: 22-24/25
  • FLUKA MARKE F CODES:8-10-23
  • RTECS:NL3650000
  • Lagerzustand:4°C, stored under nitrogen
  • Sicherheitsbegriff:S24/25

2-(5-hydroxy-1H-indol-3-yl)acetic acid Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(5-hydroxy-1H-indol-3-yl)acetic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5725-100MG
2-(5-hydroxy-1H-indol-3-yl)acetic acid
54-16-0 95%
100MG
¥ 99.00 2023-04-13
Ambeed
A145064-1g
2-(5-Hydroxy-1H-indol-3-yl)acetic acid
54-16-0 98%
1g
$67.0 2025-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H35450-500mg
5-Hydroxyindole-3-acetic acid
54-16-0
500mg
¥438.0 2021-09-09
abcr
AB355418-1 g
5-Hydroxyindole-3-acetic acid, 98%; .
54-16-0 98%
1g
€139.60 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1035248-1g
5-Hydroxyindole-3-acetic acid
54-16-0 98%
1g
¥302.00 2024-05-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5725-10G
2-(5-hydroxy-1H-indol-3-yl)acetic acid
54-16-0 95%
10g
¥ 3,326.00 2023-04-13
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0355-1G
5-Hydroxyindole-3-acetic Acid
54-16-0 >98.0%(T)(HPLC)
1g
¥1050.00 2024-04-16
TRC
H953605-500mg
5-Hydroxyindole-3-acetic Acid
54-16-0
500mg
$ 98.00 2023-09-07
TRC
H953605-100mg
5-Hydroxyindole-3-acetic Acid
54-16-0
100mg
$ 63.00 2023-09-07
TRC
H953605-1g
5-Hydroxyindole-3-acetic Acid
54-16-0
1g
$178.00 2023-05-18

2-(5-hydroxy-1H-indol-3-yl)acetic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1R:AlCl3, S:Benzene
Referenz
Preparation of 5-hydroxy-3-indoleacetic acid
By Asero, B. et al, Farmaco, 1956, 11, 219-20

Synthetic Routes 2

Reaktionsbedingungen
1.1
Referenz
Hydroxy derivatives of indol-3-acetic acid
By Baklashova, T. G. et al, U.S.S.R., From U.S.S.R., 994558, 07 Feb 1983, 994558, 07 Feb 1983

Synthetic Routes 3

Reaktionsbedingungen
1.1
2.1
3.1
Referenz
Investigation of the interaction between serotonin-related compounds and phenylboronate moieties in monolithic silica disk-packed spin columns
By Tsunoda, Makoto and Zhuang, Huiqi, Biomedical Chromatography, 2019, 33(11), e4650

2-(5-hydroxy-1H-indol-3-yl)acetic acid Raw materials

2-(5-hydroxy-1H-indol-3-yl)acetic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:54-16-0)2-(5-hydroxy-1H-indol-3-yl)acetic acid
A830003
Reinheit:99%/99%
Menge:5g/25g
Preis ($):294.0/1030.0